molecular formula C10H10BrN3OS2 B7644190 5-[(5-Bromo-2-methoxyphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-amine

5-[(5-Bromo-2-methoxyphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-amine

Cat. No.: B7644190
M. Wt: 332.2 g/mol
InChI Key: OQBITHBTKWCLHT-UHFFFAOYSA-N
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Description

5-[(5-Bromo-2-methoxyphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-amine is an organic compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a bromine atom, a methoxy group, and a thiadiazole ring, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(5-Bromo-2-methoxyphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-amine typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-[(5-Bromo-2-methoxyphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dimethylformamide), and bases (e.g., sodium hydroxide).

    Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid).

    Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride).

    Coupling Reactions: Palladium catalysts, boron reagents, and bases (e.g., potassium carbonate).

Major Products

    Substitution: Various substituted thiadiazoles depending on the nucleophile used.

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced sulfur-containing compounds.

    Coupling: Aryl or vinyl-substituted thiadiazoles.

Mechanism of Action

The mechanism of action of 5-[(5-Bromo-2-methoxyphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(5-Bromo-2-methoxyphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-amine is unique due to its thiadiazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

5-[(5-bromo-2-methoxyphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrN3OS2/c1-15-8-3-2-7(11)4-6(8)5-16-10-14-13-9(12)17-10/h2-4H,5H2,1H3,(H2,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQBITHBTKWCLHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)CSC2=NN=C(S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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